Dactylfungin B

Antifungal natural products Polyketide biosynthesis Structure-activity relationship

Dactylfungin B is a γ-pyrone polyketide antibiotic selectively active against non-albicans Candida spp. (MIC 3.1-6.2 µg/mL) and Saccharomyces cerevisiae (MIC <10 µg/mL), but spares C. albicans (MIC >100 µg/mL). Ideal for fungal cell wall research (disrupts synthesis, no antibacterial activity) and polymicrobial models. Isolated from Dactylaria parvispora D500. Soluble in DMSO, MeOH, CHCl₃. Store at -20°C; ships ambient/blue ice.

Molecular Formula C41H64O9
Molecular Weight 700.9 g/mol
CAS No. 146935-35-5
Cat. No. B606928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDactylfungin B
CAS146935-35-5
SynonymsDactylfungin A; 
Molecular FormulaC41H64O9
Molecular Weight700.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H64O9/c1-10-25(2)16-26(3)12-11-13-27(4)17-29(6)18-30(7)20-31(23-42)19-28(5)14-15-35(46)41(8,9)36-22-33(44)37(40(48)50-36)39-38(47)34(45)21-32(24-43)49-39/h11-16,19,22,25,29-32,34-35,38-39,42-47H,10,17-18,20-21,23-24H2,1-9H3/b12-11+,15-14+,26-16+,27-13+,28-19+/t25?,29?,30?,31?,32-,34-,35?,38+,39-/m0/s1
InChIKeyRFFNWAQLYUMOFF-CKGFFVAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dactylfungin B: γ-Pyrone Antifungal Polyketide


Dactylfungin B is a γ-pyrone-containing polyketide antifungal antibiotic first isolated from the fermentation broth of the fungus Dactylaria parvispora D500, alongside its α-pyrone structural analog dactylfungin A [1]. While the provided CAS 146935-35-5 is widely cross-referenced to dactylfungin A in authoritative databases (MeSH, ChEBI), the correct CAS for dactylfungin B is 146935-36-6; this guide references primary literature for the γ-pyrone congener designated as compound 3 in the original isolation paper [1]. The compound belongs to the dactylfungin class of sesterterpenoid-polyketide hybrids and exhibits selective antifungal activity against certain Candida and Saccharomyces species, with reported MIC values ranging from 3.1 to >100 µg/mL depending on the target organism .

Structural Determinants of Dactylfungin B Selectivity


The dactylfungin family is defined by a pyrone ring conjugated to a polyalcohol moiety and a long polyunsaturated side chain, but a single constitutional isomerism—α-pyrone in dactylfungin A versus γ-pyrone in dactylfungin B—dictates fundamentally different antifungal spectra [1]. The 2023 study by Charria-Girón et al. demonstrated that even minor modifications to the dactylfungin A scaffold (e.g., an additional hydroxyl group or dehydroxylation at the 25″ position) dramatically alter species-specific potency, abolishing activity against Cryptococcus neoformans while retaining or enhancing activity against Aspergillus fumigatus or Schizosaccharomyces pombe [2]. Consequently, generic substitution of one dactylfungin congener for another is invalid without target-organism-matched MIC verification; the α/γ-pyrone isomerism represents a binary structural switch that cannot be predicted by chemical similarity alone.

Dactylfungin B: Differentiation Evidence


Gamma- vs. Alpha-Pyrone Core Identity

Dactylfungin B contains a γ-pyrone (4H-pyran-4-one) core, whereas dactylfungin A contains an α-pyrone (2H-pyran-2-one) core, as established by 1D and 2D NMR spectroscopy [1]. This constitutional isomerism is not a minor substitution but a ring-system alteration that changes the hydrogen-bonding pattern and electronic distribution of the pharmacophore. The IUPAC name for dactylfungin B (4H-pyran-4-one scaffold) differs at the heterocyclic level from dactylfungin A (2H-pyran-2-one scaffold), confirming that the two compounds are distinct chemical entities despite sharing the same molecular formula (C41H64O9) and side-chain architecture [1][2]. No synthetic or biosynthetic interconversion between the α- and γ-pyrone forms has been reported.

Antifungal natural products Polyketide biosynthesis Structure-activity relationship

Yeast Species-Selective Antifungal Activity

Dactylfungin B demonstrates a narrow, genus-specific antifungal profile distinct from the broader- or differently-selective activity reported for dactylfungin A and its derivatives. Against individual Candida and Saccharomyces species, dactylfungin B exhibits MIC values of 3.1–6.2 µg/mL, reflecting moderate potency against these yeasts . However, against the clinically predominant pathogen Candida albicans, dactylfungin B shows weak activity with an MIC exceeding 100 µg/mL, indicating a >16-fold selectivity gap between susceptible and non-susceptible Candida species . In contrast, dactylfungin A (compound 1) was reported to show selective and strong activity against the filamentous fungi Aspergillus fumigatus and Cryptococcus neoformans, but its activity against Candida species was not quantified in the same study [1]. The dactylfungin A derivative 25″-dehydroxy-dactylfungin A (compound 3) demonstrated improved activity against the yeasts Schizosaccharomyces pombe and Rhodotorula glutinis relative to dactylfungin A, suggesting that side-chain modifications can tune yeast vs. mold selectivity within the class [1].

Antifungal susceptibility testing Candida species Saccharomyces cerevisiae

Absence of Antibacterial Activity

Both dactylfungin A and dactylfungin B share a critical selectivity feature: neither compound exhibits antibacterial activity [1]. This distinguishes the dactylfungin class from broad-spectrum polyketide antibiotics and suggests a fungal-specific target, possibly related to cell wall synthesis as indicated by vendor annotations for dactylfungin B . The complete absence of antibacterial activity provides a clean experimental window for antifungal mechanism-of-action studies without confounding effects on bacterial contaminants in mixed-culture or microbiome contexts.

Antimicrobial selectivity Antifungal specificity Cell wall targeting

Melting Point as Identity Discriminator

Dactylfungin B is reported to have a melting point (decomposition) of 173–174°C . This physical constant provides a simple, low-cost identity verification method to distinguish dactylfungin B from dactylfungin A and other congeners. While the melting point of dactylfungin A has not been widely reported in accessible vendor sources, the availability of a specific melting point for dactylfungin B enables QC release testing and batch-to-batch consistency verification without requiring full NMR or MS analysis.

Quality control Compound identity verification Thermal analysis

Dactylfungin B: Application Scenarios


Non-albicans Candida Selective Inhibition

Given dactylfungin B's MIC of 3.1–6.2 µg/mL against certain Candida and Saccharomyces species but MIC >100 µg/mL against Candida albicans , this compound is suitable as a selective tool for suppressing non-albicans Candida populations in mixed-species cultures or polymicrobial biofilm models. Researchers studying Candida glabrata, Candida krusei, or Saccharomyces cerevisiae in the presence of C. albicans can use dactylfungin B to create differential selective pressure, exploiting the >30-fold susceptibility window.

Non-Antibacterial Fungal Cell Wall Synthesis Inhibition

Dactylfungin B's proposed mechanism of action—disruption of fungal cell wall synthesis —combined with its confirmed lack of antibacterial activity [1], makes it an excellent probe for fungal cell wall biology. Unlike broad-spectrum agents such as amphotericin B or caspofungin, dactylfungin B does not confound results through antibacterial effects, enabling clean interpretation of fungal-specific phenotypes in co-culture or microbiome contexts.

Pyrone Isomerism SAR Studies

The α-pyrone (dactylfungin A) versus γ-pyrone (dactylfungin B) isomerism represents a rare natural pharmacophore switch that can be exploited for SAR exploration [1][2]. Procurement of authentic dactylfungin B enables head-to-head comparison with dactylfungin A in standardized MIC assays, allowing medicinal chemistry teams to deconvolute the contribution of pyrone ring topology to antifungal potency, species selectivity, and mammalian cytotoxicity.

Dactylfungin-Class Reference Standard

With a reported melting point of 173–174°C (dec.) and solubility in methanol, chloroform, and DMSO , dactylfungin B can serve as a physicochemical reference standard for HPLC-UV or LC-MS based identification of dactylfungin-class metabolites in fungal extract libraries. The distinct γ-pyrone chromophore and characteristic MS/MS fragmentation pattern [2] provide multiple orthogonal detection channels for dereplication workflows.

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